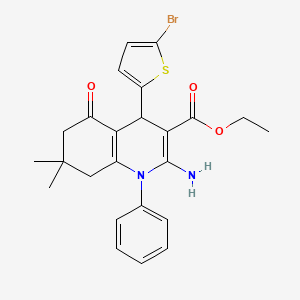![molecular formula C14H17N5O2 B11541976 (2E)-3-imino-2-[(2-methoxyphenyl)hydrazono]-3-morpholin-4-ylpropanenitrile](/img/structure/B11541976.png)
(2E)-3-imino-2-[(2-methoxyphenyl)hydrazono]-3-morpholin-4-ylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-イミノ-2-[(2-メトキシフェニル)ヒドラゾノ]-3-モルホリン-4-イルプロパンニトリルは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。その構造にはモルホリン環、メトキシフェニル基、およびヒドラゾノ基が含まれており、研究および産業用途のためのユニークな分子となっています。
2. 製法
合成経路と反応条件: (2E)-3-イミノ-2-[(2-メトキシフェニル)ヒドラゾノ]-3-モルホリン-4-イルプロパンニトリルの合成は、通常、2-メトキシフェニルヒドラジンと適切なニトリル化合物を塩基の存在下で縮合させることから行われます。反応は、目的の生成物の形成を確実にするために、制御された温度とpH条件下で行われます。
工業生産方法: この化合物の工業生産には、自動反応器を使用した大規模なバッチ反応が関与する場合があります。このプロセスには、その用途に必要な高純度レベルを達成するために、結晶化またはクロマトグラフィーによる生成物の精製が含まれます。
反応の種類:
酸化: この化合物は酸化反応を受ける可能性があり、さまざまな酸化された誘導体の形成につながります。
還元: 還元反応は、イミノ基をアミン基に変換でき、化合物の特性を変更します。
置換: 適切な試薬を使用して、メトキシ基を他の官能基に置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬を制御された条件下で使用できます。
形成される主な生成物: 主な生成物は、反応の種類によって異なります。たとえば、酸化はヒドロキシル化された誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
4. 科学研究における用途
(2E)-3-イミノ-2-[(2-メトキシフェニル)ヒドラゾノ]-3-モルホリン-4-イルプロパンニトリルは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: そのユニークな構造のために、薬剤候補としての可能性を探っています。
産業: 新しい材料と化学プロセスの開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-imino-N-(2-methoxyphenyl)-2-(morpholin-4-yl)ethanecarbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxyphenyl derivative and introduce the morpholine ring through nucleophilic substitution reactions. The imino group and carbohydrazonoyl cyanide moiety are then introduced through subsequent reactions involving hydrazine derivatives and cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-2-Imino-N-(2-methoxyphenyl)-2-(morpholin-4-yl)ethanecarbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(E)-2-Imino-N-(2-methoxyphenyl)-2-(morpholin-4-yl)ethanecarbohydrazonoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
(2E)-3-イミノ-2-[(2-メトキシフェニル)ヒドラゾノ]-3-モルホリン-4-イルプロパンニトリルの作用機序は、特定の分子標的との相互作用を含みます。この化合物は酵素または受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路は、特定の用途と標的によって異なります。
類似の化合物:
酢酸エチル: 同様の合成用途に使用されますが、構造と反応性が異なります。
アセチルアセトン: ケト-エノール互変異性を持つ別の化合物で、さまざまな化学反応で使用されます。
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio phenoxyacetic acid: A compound with a thiazole ring and phenoxyacetic acid moiety.
Uniqueness
(E)-2-Imino-N-(2-methoxyphenyl)-2-(morpholin-4-yl)ethanecarbohydrazonoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
分子式 |
C14H17N5O2 |
|---|---|
分子量 |
287.32 g/mol |
IUPAC名 |
(1E)-2-imino-N-(2-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide |
InChI |
InChI=1S/C14H17N5O2/c1-20-13-5-3-2-4-11(13)17-18-12(10-15)14(16)19-6-8-21-9-7-19/h2-5,16-17H,6-9H2,1H3/b16-14?,18-12+ |
InChIキー |
OIVUGUIEOZIIPO-SHOYQAJCSA-N |
異性体SMILES |
COC1=CC=CC=C1N/N=C(\C#N)/C(=N)N2CCOCC2 |
正規SMILES |
COC1=CC=CC=C1NN=C(C#N)C(=N)N2CCOCC2 |
溶解性 |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11541896.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11541901.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541908.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate](/img/structure/B11541911.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11541920.png)
![4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-6-nitrophenol](/img/structure/B11541921.png)
![9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11541926.png)
![Methyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11541937.png)

![N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide](/img/structure/B11541955.png)
![2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541968.png)
![4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11541969.png)
![2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11541973.png)
![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11541977.png)
